Remodelin hydrobromide

Description

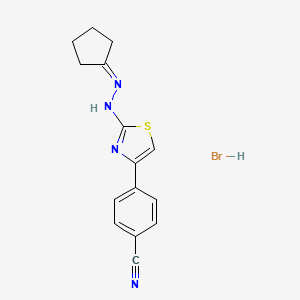

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWBCMSPDCSWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Remodelin Hydrobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Remodelin hydrobromide, a small molecule inhibitor with significant therapeutic potential in oncology and rare genetic diseases. It details the molecular targets, signaling pathways, and cellular effects of the compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of N-acetyltransferase 10 (NAT10)

This compound is primarily identified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10).[1][2][3] NAT10 is a unique enzyme that functions as both a histone and a non-histone protein acetyltransferase, and notably, it is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on mRNA.[4] By inhibiting NAT10, Remodelin triggers a cascade of downstream cellular events.

However, it is important to note that some biophysical analyses have not found direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site, suggesting its chemotype might interact with a broader range of protein targets.[4][5] Despite this, the functional consequences observed upon Remodelin treatment largely align with those seen in NAT10 knockdown experiments, reinforcing NAT10 as its principal functional target.[6]

Key Signaling Pathways and Cellular Effects

The inhibition of NAT10 by this compound instigates several critical changes in cellular signaling and function.

A primary and well-documented effect of Remodelin is its ability to rescue nuclear morphology, particularly in the context of laminopathies like Hutchinson-Gilford Progeria Syndrome (HGPS).[2][3][7]

-

Mechanism: In HGPS cells, which express the mutant lamin A protein (progerin), Remodelin's inhibition of NAT10 leads to a reorganization of microtubules. This correction of the cytoskeletal framework alleviates the nuclear blebbing and abnormal shapes characteristic of the disease.[1][3][7]

-

Downstream Effects: This restoration of nuclear architecture enhances genomic stability, evidenced by a reduction in DNA double-strand break markers, such as γH2AX.[2][7][8] In HGPS fibroblasts, Remodelin treatment has been shown to correct nuclear shape abnormalities by over 60% and reduce DNA damage markers by 50%.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histone Acetyltransferase | RAAS | TargetMol [targetmol.com]

- 4. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

Remodelin Hydrobromide: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has been widely identified as a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in a variety of cellular processes, including ribosome biogenesis, cell division, and the regulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of Remodelin's primary target, its mechanism of action, and its effects on downstream signaling pathways. It also addresses the emerging scientific debate regarding the direct inhibitory action of Remodelin on NAT10, presenting a balanced view of the available evidence. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and molecular biology.

The Primary Target: N-acetyltransferase 10 (NAT10)

The predominant body of scientific literature identifies N-acetyltransferase 10 (NAT10) as the primary molecular target of this compound.[1][2][3][4] NAT10 is a unique enzyme that functions as both a protein acetyltransferase and an RNA cytidine acetyltransferase. Its diverse functions are critical for maintaining cellular homeostasis.

Key Functions of NAT10:

-

RNA Acetylation: NAT10 is the only known enzyme that catalyzes the N4-acetylcytidine (ac4C) modification on RNA, including mRNA, rRNA, and tRNA. This modification can influence RNA stability, translation efficiency, and localization.

-

Protein Acetylation: NAT10 has been shown to acetylate various protein substrates, including microtubules and histones, thereby modulating their function.

-

Cell Cycle Regulation: NAT10 plays a crucial role in mitosis and cell cycle progression.

-

Nuclear Morphology: It is involved in maintaining the structural integrity of the cell nucleus.

This compound is reported to be an orally active and selective inhibitor of NAT10's acetyltransferase activity.[2][4][5] By inhibiting NAT10, Remodelin has been shown to modulate a range of cellular processes, making it a molecule of interest for various therapeutic applications, including cancer and premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS).[2][6]

Controversy and Alternative Perspectives

Despite numerous studies identifying NAT10 as the primary target of Remodelin, a 2020 study by Shrimp et al. published in ACS Medicinal Chemistry Letters has introduced a significant counterargument.[7][8] This research suggests that Remodelin is a "cryptic assay interference chemotype" and that it does not directly inhibit NAT10-dependent cytidine acetylation in their biophysical and cellular assays.[7][8] The study found that Remodelin can react with multiple protein targets and that its observed cellular effects may be unrelated to the direct inhibition of NAT10's RNA acetyltransferase activity.[7] This highlights the possibility of off-target effects and calls for a more nuanced interpretation of Remodelin's mechanism of action.

One search result also presented an IC50 value of 0.22387 μM for Remodelin's inhibition of monoamine oxidase B (MAOB), indicating that it may have other molecular targets.[9]

It is crucial for researchers to consider these conflicting findings when designing experiments and interpreting data related to this compound.

Downstream Signaling Pathways

Inhibition of NAT10 by Remodelin has been shown to impact several key signaling pathways implicated in cell growth, proliferation, and survival.

Wnt/β-catenin Signaling Pathway

NAT10 has been demonstrated to promote colorectal cancer progression by regulating the Wnt/β-catenin signaling pathway.[1][3] It is proposed that NAT10 enhances the stability of KIF23 mRNA through ac4C modification, which in turn modulates the activity of GSK-3β and subsequently β-catenin.[1] Inhibition of NAT10 by Remodelin would therefore be expected to suppress this pathway.

MAPK Signaling Pathway

Studies in osteosarcoma have suggested that Remodelin may exert its therapeutic effects through the MAPK signaling pathway.[9] Remodelin was found to reduce the mRNA expression of key components of this pathway, including IGF1 and MAPK1.[9]

Quantitative Data

While a specific IC50 value for Remodelin's inhibition of NAT10 is not consistently reported in the literature, various studies have utilized a range of concentrations for in vitro experiments and dosages for in vivo studies. This data is summarized below.

| Assay Type | Cell Line / Model | Concentration / Dosage | Observed Effect |

| In Vitro | |||

| Cell Proliferation | PC-3, VCaP (Prostate) | 10-40 µM | Dose-dependent inhibition of proliferation.[2][4][5] |

| Cell Proliferation | Osteosarcoma cells | 20-100 µM | Concentration-dependent inhibition.[9] |

| DNA Replication | Prostate cancer cells | 20 µM | Slowed DNA replication.[2][5][10] |

| Nuclear Morphology | LmnaG609G/G609G fibroblasts | 1 µM | Decreased nuclear shape defects.[2][5] |

| In Vivo | |||

| Xenograft Tumor Model | AR-negative prostate cancer | 2 or 20 mg/kg (i.p.) | Significant reduction in tumor growth.[2][4][5] |

| HGPS Mouse Model | Lmnag609g/g609g | 100 mg/kg (p.o.) | Enhanced healthspan.[2][4][5] |

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the effects of this compound. These should be adapted based on specific cell types and experimental goals.

Cell Viability Assay (MTT/XTT Assay)

This protocol provides a framework for assessing the effect of Remodelin on cell viability.

References

- 1. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Histone Acetyltransferase | RAAS | TargetMol [targetmol.com]

- 7. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

Remodelin Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has emerged as a significant small molecule of interest, primarily recognized for its role as a potent inhibitor of N-acetyltransferase 10 (NAT10). Its discovery stemmed from research into therapeutic interventions for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare premature aging disorder. This technical guide provides an in-depth overview of this compound, encompassing its discovery, a detailed synthesis protocol, its mechanism of action involving the modulation of microtubule dynamics and nuclear architecture, and comprehensive experimental protocols for its application in cellular and molecular biology research. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Background

Remodelin was identified through a targeted screening of small molecules for their ability to correct the aberrant nuclear morphology characteristic of cells from patients with Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is caused by a mutation in the LMNA gene, leading to the production of a toxic protein called progerin, which disrupts the nuclear lamina and causes misshapen nuclei.

Researchers, led by Delphine Larrieu, initially screened a panel of lysine acetyltransferase (KAT) inhibitors and identified a compound that could restore a more normal nuclear shape in HGPS model cells. Through subsequent chemical optimization to improve stability and efficacy, Remodelin was developed. A pivotal step in understanding its mechanism was the identification of its molecular target. Using a chemical proteomics approach, N-acetyltransferase 10 (NAT10) was identified as the direct binding partner and target of Remodelin.[1][2] This discovery opened new avenues for investigating the role of NAT10 in cellular aging and disease.

Synthesis of this compound

The synthesis of Remodelin, chemically known as 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, is a multi-step process. The hydrobromide salt is typically prepared in the final step to improve its solubility and handling properties.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-cyclopentylidenehydrazinecarbothioamide

-

To a solution of cyclopentanone (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-cyclopentylidenehydrazinecarbothioamide.

Step 2: Synthesis of 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole (Remodelin)

-

Dissolve 2-cyclopentylidenehydrazinecarbothioamide (1.0 eq) in absolute ethanol.

-

Add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) to the solution.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold ethanol, and dry to obtain crude Remodelin.

-

Recrystallize the crude product from ethanol to yield pure 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole.

Step 3: Preparation of this compound

-

Dissolve the purified Remodelin base in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and methanol.

-

Slowly add a solution of hydrobromic acid (HBr) in acetic acid (1.1 eq) dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Stir the suspension for an additional 30 minutes at room temperature.

-

Filter the precipitate, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.

Mechanism of Action

Remodelin's primary mechanism of action is the inhibition of NAT10. NAT10 is an enzyme with multiple functions, including the acetylation of microtubules and the N4-acetylation of cytidine in RNA. The prevailing evidence suggests that Remodelin's ability to rescue the nuclear phenotype in HGPS cells is mediated through its effects on microtubule dynamics.

Inhibition of NAT10 by Remodelin leads to a reorganization of the microtubule network.[3] This reorganization alleviates the mechanical stress on the nucleus, allowing the nuclear lamina to adopt a more regular, spherical shape. This, in turn, improves chromatin organization and overall cellular fitness.[2]

Beyond its effects on nuclear architecture, NAT10 inhibition by Remodelin has been shown to impact various signaling pathways. One notable example is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By inhibiting NAT10, Remodelin can modulate the expression of key components of this pathway, suggesting its potential as a therapeutic agent in oncology.

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| HGPS Fibroblasts | Nuclear Shape Correction | % Normal Nuclei | 1 µM (significant improvement) | [2] |

| PC-3 (Prostate Cancer) | Cell Proliferation | IC50 | 20 µM (48h) | [3] |

| VCaP (Prostate Cancer) | Cell Proliferation | IC50 | 20 µM (48h) | [3] |

| Osteosarcoma Cells | Cell Viability (CCK-8) | Inhibition | 20-100 µM (24h) | [1] |

| Human Recombinant MAOB | Enzymatic Assay | IC50 | 0.224 µM | [3] |

Table 2: In Vivo Data for this compound in Mouse Models

| Mouse Model | Dosing Regimen | Outcome | Reference |

| HGPS (LmnaG609G/G609G) | 100 mg/kg/day, p.o. | Increased lifespan, improved cardiac pathology | [4] |

| Prostate Cancer Xenograft | 2 or 20 mg/kg, i.p., every 2 days | Reduced tumor growth | [3] |

| Pharmacokinetics (Healthy Mice) | 5 mg/kg, p.o. | T1/2 = 1.81 h, F% = 43.5% | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Lines: Human primary fibroblasts from HGPS patients and healthy donors, or cancer cell lines (e.g., PC-3, U2OS).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Remodelin Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Treatment: Dilute the Remodelin stock solution in culture medium to the desired final concentration (e.g., 1-20 µM). Add the Remodelin-containing medium to the cells and incubate for the desired duration (e.g., 24-72 hours). For control experiments, treat cells with an equivalent concentration of DMSO.

Immunofluorescence Staining for Lamin A/C and Nuclear Morphology Analysis

dot

Caption: Workflow for immunofluorescence and nuclear morphology analysis.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound or vehicle (DMSO) as described in section 5.1.

-

Fixation: Wash cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against Lamin A/C (e.g., mouse anti-Lamin A/C, 1:500 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify nuclear morphology using image analysis software (e.g., ImageJ). A common metric is nuclear circularity, calculated as 4π(area/perimeter²), where a value of 1.0 represents a perfect circle.[5][6][7]

Western Blotting for NAT10 and γH2AX

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAT10 (e.g., 1:1000 dilution), γH2AX (a marker for DNA damage, e.g., 1:1000 dilution), and a loading control like GAPDH or β-actin (e.g., 1:5000 dilution) overnight at 4°C.[8][9]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the bands can be performed using image analysis software.

In Vitro Microtubule Polymerization Assay

-

Tubulin Preparation: Resuspend purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

-

Reaction Setup: In a 96-well plate, add the tubulin solution along with GTP (1 mM final concentration) and varying concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance values over time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves.[10][11]

Signaling Pathways and Logical Relationships

Remodelin's inhibition of NAT10 has been shown to affect downstream signaling pathways, particularly those involved in cell growth and proliferation. The following diagram illustrates the logical relationship between NAT10 inhibition and its effect on the Wnt/β-catenin pathway.

dot

Caption: NAT10's role in the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a valuable research tool for studying the functions of NAT10 and its role in various cellular processes, from nuclear architecture and aging to cancer biology. Its well-defined mechanism of action, centered on the inhibition of NAT10 and the subsequent modulation of microtubule dynamics, provides a solid foundation for its use in a wide range of experimental settings. The detailed protocols and summarized data presented in this guide are intended to facilitate the effective application of this compound in future research endeavors, ultimately contributing to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

- 1. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Reprogramming progeria fibroblasts re‐establishes a normal epigenetic landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated image analysis of nuclear shape: what can we learn from a prematurely aged cell? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Remodelin Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin hydrobromide has emerged as a small molecule of significant interest in various therapeutic areas, including cancer and rare genetic disorders like Hutchinson-Gilford Progeria Syndrome (HGPS). Initially identified as a putative inhibitor of N-acetyltransferase 10 (NAT10), its biological activities and mechanism of action have been the subject of both promising research and critical evaluation. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and a discussion of its molecular targets and signaling pathways.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory and Proliferative Activity

| Cell Line/Target | Assay Type | Parameter | Value | Reference |

| Human Recombinant MAOB | Amplex Red Assay | IC50 | 0.22387 µM | [1] |

| Prostate Cancer Cells (AR-positive and AR-negative) | Cell Proliferation Assay | Effective Concentration | 10-40 µM (over 1-7 days) | [2] |

| Osteosarcoma Cells (U2OS, MG63) | CCK-8 Assay | Effective Concentration | Starting from 20 µM | [3] |

| Diffuse Large B-cell Lymphoma (DLBCL) Cells | CCK-8 Assay | IC50 | Varies by cell line | [4] |

Table 2: In Vivo Efficacy

| Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reference |

| Xenograft Nude Mice | AR-negative Prostate Cancer | 2 or 20 mg/kg, i.p., every two days for 4 weeks | Significant reduction in tumor growth. | [2] |

| LmnaG609G/G609G Mice | Hutchinson-Gilford Progeria Syndrome | 100 mg/kg, p.o. | Enhanced healthspan, ameliorated age-dependent weight loss and cardiac pathology. | [2] |

| Xenograft Mice | Diffuse Large B-cell Lymphoma | Not specified | Combination with ibrutinib showed enhanced anti-tumor efficacy. | [4] |

Mechanism of Action and Target Profile

The NAT10 Hypothesis

This compound was initially characterized as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in tRNA and mRNA acetylation, which plays a role in ribosome biogenesis and protein translation. Inhibition of NAT10 was proposed to be the primary mechanism through which Remodelin exerts its effects, such as the rescue of nuclear shape defects in laminopathic cells.[1]

The Controversy: Assay Interference and Off-Target Effects

Subsequent in-depth investigations have raised questions about the specificity of Remodelin as a direct NAT10 inhibitor. Studies have suggested that Remodelin may act as a "cryptic assay interference compound." Biophysical analyses have failed to find direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site. Instead, it has been shown to react with multiple protein targets within the cell. This suggests that the observed biological effects of Remodelin may be due to these off-target interactions rather than specific inhibition of NAT10-catalyzed RNA acetylation.

Key Signaling Pathways Affected

MAPK Signaling Pathway

Remodelin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In osteosarcoma cells, Remodelin treatment led to a significant reduction in the mRNA expression of key MAPK pathway components, including ESR2, IGF1, and MAPK1.[3] This suggests that Remodelin's anti-cancer effects may be mediated, at least in part, through the downregulation of this pro-proliferative pathway.

Caption: Remodelin's inhibitory effect on the MAPK signaling pathway.

HIF-1α Signaling Pathway

Remodelin has also been demonstrated to suppress the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to hypoxia and a critical player in tumor angiogenesis and metabolism. This inhibition of HIF-1α is dependent on NAT10 activity. By downregulating HIF-1α, Remodelin can potentially inhibit tumor growth and angiogenesis.

Caption: Remodelin's modulation of the HIF-1α signaling pathway via NAT10.

Experimental Protocols

Cell Viability and Proliferation Assays

A common method to assess the effect of Remodelin on cancer cells is the CCK-8 assay.

Protocol:

-

Seed cancer cell lines (e.g., prostate, breast, osteosarcoma) in 96-well plates at an appropriate density.

-

After cell attachment, treat the cells with various concentrations of this compound (e.g., 0, 2, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Caption: Workflow for a typical cell viability assay with Remodelin.

Western Blot Analysis for Signaling Pathway Components

To investigate the effect of Remodelin on protein expression in signaling pathways, western blotting is a standard technique.

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, HIF-1α, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound exhibits a range of interesting biological activities, particularly in the contexts of cancer and progeria. While its initial identification as a specific NAT10 inhibitor is now debated due to evidence of it being an assay interference compound with multiple cellular targets, its effects on key signaling pathways like MAPK and HIF-1α are well-documented. For researchers and drug developers, it is crucial to consider the polypharmacological nature of Remodelin when interpreting experimental results and designing future studies. Further research is warranted to fully elucidate its complex mechanism of action and identify its complete target profile, which will be essential for its potential therapeutic development.

References

Downstream Effects of Remodelin Hydrobromide Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide is a small molecule inhibitor primarily targeting N-acetyltransferase 10 (NAT10), a protein implicated in various cellular processes, including mRNA acetylation, nuclear architecture, and cell proliferation.[1][2][3][4] This technical guide provides an in-depth overview of the known downstream effects of this compound treatment, with a focus on its impact on cancer, genetic disorders such as Hutchinson-Gilford progeria syndrome (HGPS), and cellular metabolism. The information presented herein is a synthesis of current research, intended to support further investigation and drug development efforts. While Remodelin is widely considered a NAT10 inhibitor, some studies suggest potential off-target effects, indicating a complex mechanism of action that warrants further exploration.[2][5][6]

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of NAT10, the only known enzyme responsible for N4-acetylcytidine (ac4C) modification of mRNA.[2] By inhibiting NAT10, Remodelin can modulate the stability and translation of target mRNAs, leading to a cascade of downstream effects.[2][5] Additionally, Remodelin has been shown to influence microtubule organization, which is crucial for maintaining nuclear shape and integrity.[1][4]

Downstream Effects in Oncology

Remodelin has demonstrated significant anti-cancer activity across various models, including osteosarcoma, prostate cancer, and hepatocellular carcinoma.[2][3] Its effects are multifaceted, encompassing inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways.

Impact on Cancer Cell Proliferation and Viability

Remodelin has been shown to inhibit the growth of cancer cells in a dose-dependent manner.

| Cell Line | Treatment Concentration | Effect | Reference |

| Osteosarcoma (OS) Cells | 1, 10, 20, 40, 60, 80, 100 µM (for 24h) | Inhibition of cell proliferation starting from 20 µM. | [2] |

| Prostate Cancer Cells (AR-positive and AR-negative) | 10-40 µM (for 1-7 days) | Dose-dependent inhibition of cell proliferation and NAT10 activity. | [3] |

| PC-3 and VCaP Cells | 0, 2, 10, 20, or 40 µM (for 48h) | Inhibition of cell proliferation. | [1] |

Modulation of Gene Expression in Osteosarcoma

In osteosarcoma cells, Remodelin treatment leads to significant changes in gene expression, particularly within the MAPK signaling pathway.

| Gene | Effect on mRNA Expression | Significance | Reference |

| ESR2 | Significantly reduced | Key therapeutic target | [2] |

| IGF1 | Significantly reduced | Key therapeutic target, upstream of MAPK pathway | [2] |

| MAPK1 | Significantly reduced | Key therapeutic target, core component of MAPK pathway | [2] |

| FGFR2 | Reduced (not statistically significant) | Potential target | [2] |

| CASP3 | Unchanged | Not directly affected at the mRNA level | [2] |

Effects on Cellular Metabolism

Remodelin treatment alters mitochondrial lipid metabolism in cancer cells. An untargeted metabolomics analysis revealed significant changes in 52 out of 138 detected metabolites.[7]

| Metabolite/Gene | Effect | Pathway | Reference |

| Total Cholesterol | Statistically significant decrease | Mitochondrial Fatty Acid Metabolism | [7] |

| Triglycerides | Statistically significant decrease | Mitochondrial Fatty Acid Metabolism | [7] |

| Lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, NAD+ | Significantly altered | Mitochondrial Fatty Acid Elongation & Beta-Oxidation | [7] |

| ECHS1, MECR (genes) | Altered expression | Mitochondrial Fatty Acid Elongation | [7] |

Signaling Pathways Affected in Cancer

Caption: Remodelin's anti-cancer signaling pathways.

Effects on Laminopathies and Cellular Aging

Remodelin has shown promise in ameliorating cellular defects associated with laminopathies, such as Hutchinson-Gilford progeria syndrome (HGPS).

Restoration of Nuclear Architecture

In HGPS cells, which are characterized by misshapen nuclei, Remodelin treatment leads to a significant improvement in nuclear morphology.[4] This effect is mediated through the inhibition of NAT10, which in turn leads to the reorganization of microtubules.[1][4]

| Cell Type | Condition | Effect of Remodelin | Reference |

| HGPS patient-derived cells | Accumulation of progerin, nuclear blebbing | Significantly reduced prevalence of misshapen nuclei. | [4] |

| Lamin A/C depleted cells | Nuclear shape defects | Rescue of nuclear shape. | [1][4] |

| Primary MRC5 fibroblasts | Aged in culture, progerin accumulation | Reduced prevalence of misshapen nuclei. | [4] |

Reduction of DNA Damage

Remodelin treatment has been observed to decrease markers of DNA damage in laminopathic cells.[4] In a mouse model of HGPS, Remodelin was shown to decrease the levels of the DNA double-strand break marker γH2AX.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Remodelin Hydrobromide: A Technical Guide to its Role in Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental process implicated in aging and a variety of age-related diseases. This technical guide provides an in-depth overview of the emerging role of remodelin hydrobromide in modulating cellular senescence. This compound, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has demonstrated significant potential in ameliorating phenotypes associated with premature aging syndromes, such as Hutchinson-Gilford progeria syndrome (HGPS), by impacting core mechanisms of cellular senescence. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its effects, and visualizes the intricate signaling pathways and experimental workflows involved.

Mechanism of Action

This compound's primary mechanism of action in the context of cellular senescence is the inhibition of NAT10.[1][2] NAT10 is an enzyme responsible for the acetylation of various substrates, including microtubules.[3] The inhibition of NAT10 by this compound leads to a cascade of downstream effects that collectively counteract key features of the senescent phenotype.

The central hypothesis is that by inhibiting NAT10, this compound promotes the reorganization of the microtubule network.[3] This reorganization alleviates aberrant nuclear morphology, a hallmark of cellular senescence and laminopathies like HGPS.[3] The restoration of a more normal nuclear architecture is associated with improved chromatin organization and overall cellular fitness.

Furthermore, recent evidence has linked this compound's effects to the Hippo signaling pathway effectors, YAP and TAZ, and the cGAS-STING innate immunity pathway. By rescuing nuclear shape in cells with depleted YAP/TAZ, this compound can blunt the accrual of cytosolic DNA and subsequent activation of the cGAS-STING pathway, which is a known driver of the senescence-associated secretory phenotype (SASP).

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related mechanisms on cellular senescence.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Concentration(s) | Duration | Observed Effect | Reference |

| HGPS Fibroblasts | Remodelin | Not specified | Several weeks | Decreased senescence-associated β-galactosidase positive cells | [3] |

| Lamin A/C depleted U2OS cells | Remodelin | Not specified | Not specified | Rescue of nuclear circularity | [3] |

| HGPS Fibroblasts | Remodelin | Not specified | Not specified | Reduced prevalence of misshapen nuclei | [3] |

| HGPS Fibroblasts | Remodelin | Not specified | Not specified | Decreased γH2AX positive cells | [3] |

| Prostate Cancer Cells (PC-3, DU145, VCaP) | Remodelin | 2, 10, 20, 40 µM | 48 hours | Dose-dependent inhibition of cell proliferation | [2] |

| Osteosarcoma Cells | Remodelin | 1, 10, 20, 40, 60, 80, 100 µM | 24 hours | Inhibition of cell proliferation starting at 20 µM | [4] |

Table 2: Effects on Senescence-Associated Markers

| Marker | Cell Type | Treatment Conditions | Quantitative Change | Reference |

| Senescence-Associated β-Galactosidase (SA-β-gal) | HGPS Fibroblasts | Long-term Remodelin treatment | Qualitative decrease in positive cells reported. Specific percentage reduction not available in the provided abstract. | [3] |

| γH2AX (DNA Damage) | HGPS Fibroblasts | Remodelin treatment | Qualitative decrease in positive cells observed by immunofluorescence. Specific quantification of foci per nucleus not available in the provided abstract. | [3] |

| Interleukin 6 (IL-6) | Senescent Cells | Remodelin treatment | Data on the direct effect of Remodelin on IL-6 secretion is not available in the searched literature. | |

| Interleukin 8 (IL-8) | Senescent Cells | Remodelin treatment | Data on the direct effect of Remodelin on IL-8 secretion is not available in the searched literature. | |

| Lamin A/C | Lamin A/C depleted cells | Remodelin treatment | Rescues nuclear morphology defects associated with Lamin A/C depletion, but direct quantification of Lamin A/C protein levels post-treatment is not detailed in the abstracts. | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from established methods for detecting SA-β-gal activity, a hallmark of senescent cells.

Materials:

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in phosphate-buffered saline (PBS).

-

Wash Buffer: PBS.

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

Procedure:

-

Wash cells twice with PBS.

-

Fix cells with Fixation Solution for 5 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add Staining Solution to the cells.

-

Incubate at 37°C without CO2 for 12-16 hours.

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells from multiple fields of view.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine cell viability and proliferation.

Materials:

-

Cell Counting Kit-8 (CCK-8) reagent.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound or vehicle control.

-

At the desired time points, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell proliferation as a percentage relative to the vehicle-treated control.

Western Blotting for Lamin A/C and γH2AX

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: anti-Lamin A/C, anti-γH2AX, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Lyse cells in Lysis Buffer and determine protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for SASP Gene Expression

This method is used to measure the mRNA levels of specific genes, such as those encoding for SASP components.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (e.g., IL6, IL8) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for the genes of interest.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Cellular Senescence

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Assessing Remodelin's Effect on Senescence

Caption: Workflow for evaluating Remodelin's anti-senescence effects.

Logical Relationship of Remodelin's Action on Nuclear Integrity and Senescence

Caption: Logical flow of Remodelin's impact on senescence.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for targeting cellular senescence, particularly in the context of diseases characterized by nuclear envelope defects. Its mechanism of action, centered on the inhibition of NAT10 and the subsequent restoration of nuclear architecture, offers a novel approach to mitigating the detrimental effects of senescent cells. The link to the YAP/TAZ and cGAS-STING pathways further elucidates its potential to modulate the inflammatory microenvironment associated with senescence.

Future research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of senescence markers and in various models of aging and age-related diseases. Elucidating the precise molecular interactions within the NAT10-microtubule-nuclear envelope axis will be crucial for a complete understanding of its mechanism. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety of this compound in treating conditions driven by cellular senescence. The insights gained from such studies will be invaluable for the development of novel senotherapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of NAT10 corrects defects of laminopathic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Remodelin Hydrobromide: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide is a potent and selective small-molecule inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in a variety of cellular processes, including RNA acetylation, nuclear architecture maintenance, and cell proliferation. This technical guide provides an in-depth overview of the chemical properties of this compound, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and data are presented to support its use as a research tool in cellular biology and drug development, with a particular focus on its potential therapeutic applications in oncology and rare diseases such as Hutchinson-Gilford progeria syndrome (HGPS).

Chemical Properties

This compound is a 2-thiazolylhydrazone derivative.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[2-(2-Cyclopentylidenehydrazinyl)-4-thiazolyl]benzonitrile;hydrobromide | [1][2] |

| Synonyms | Remodelin HBr, this compound | [3] |

| CAS Number | 1622921-15-6 | [1][4] |

| Molecular Formula | C₁₅H₁₅BrN₄S | [4] |

| Molecular Weight | 363.28 g/mol | [2][4][5] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 40.00 mg/mL (110.11 mM) [Sonication recommended][3], 50 mg/mL (137.63 mM) [Use fresh DMSO][5], 72 mg/mL (198.19 mM) [Use fresh DMSO][5], 180 mg/mL (495.48 mM) [Warmed with 50°C water bath; Ultrasonicated][4][5] DMF: 25 mg/ml[1] Ethanol: 0.5 mg/ml (Insoluble)[1][4] Water: Insoluble[4] DMSO:PBS(pH 7.2) (1:2): 0.3 mg/ml[1] | [1][3][4][5] |

| Storage | Powder: -20°C for 3 years.[3] In solvent: -80°C for 1 year.[3] Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[2] | [2][3] |

| Purity | ≥98% | [1] |

| SMILES | N#CC1=CC=C(C2=CSC(N/N=C3CCCC\3)=N2)C=C1.Br | [1] |

| InChI Key | XNWBCMSPDCSWSD-UHFFFAOYSA-N | [1][2] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of N-acetyltransferase 10 (NAT10).[3][4][5] NAT10 is an enzyme that catalyzes N4-acetylcytidine (ac4C) modification on RNA, which plays a crucial role in mRNA stability and translation.[6] By inhibiting NAT10, Remodelin can modulate various downstream cellular processes and signaling pathways.

The primary mechanism involves the inhibition of NAT10's acetyltransferase activity, leading to a reduction in ac4C levels on target mRNAs.[6] This can affect mRNA stability and translation efficiency, thereby altering protein expression levels of key regulators in various signaling cascades.[6]

MAPK Signaling Pathway

Recent studies have shown that Remodelin can exert its effects, at least in part, through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] In osteosarcoma cells, Remodelin treatment led to a significant reduction in the mRNA expression of key components of this pathway, including IGF1 and MAPK1.[6] This suggests that Remodelin's anti-proliferative effects may be mediated by its modulation of the MAPK cascade.[6]

EMT Pathway in Non-Small Cell Lung Cancer

In the context of non-small cell lung cancer (NSCLC), Remodelin has been shown to delay cancer progression by inhibiting the Epithelial-Mesenchymal Transition (EMT) pathway.[7] Inhibition of NAT10 by Remodelin resulted in increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers N-cadherin and vimentin.[7] This indicates a reversal of the EMT process, which is critical for cancer cell invasion and metastasis.[7]

NFE2L1-GPX4 Signaling in Renal Clear Cell Carcinoma

In renal clear cell carcinoma (ccRCC), NAT10 has been found to promote cancer progression by inhibiting ferroptosis through the NFE2L1-GPX4 signaling pathway.[8] Treatment with this compound in ccRCC cells was shown to modulate cell proliferation and markers of ferroptosis, suggesting that NAT10 inhibition by Remodelin could be a therapeutic strategy to induce ferroptotic cell death in this cancer type.[8]

Experimental Protocols

The following are representative protocols for in vitro studies using this compound.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on osteosarcoma cells.[6]

Objective: To assess the cytotoxic effects of Remodelin on cell proliferation.

Methodology:

-

Cell Seeding: Plate MNNG/HOS osteosarcoma cells in 96-well plates at a density of 6,000 cells per well.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with a gradient of Remodelin concentrations (e.g., 1, 10, 20, 40, 60, 80, 100 μM) for 24 hours. A control group with 0 μM Remodelin (vehicle control) should be included.

-

CCK-8 Addition: After the 24-hour intervention, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) reagent.

-

Final Incubation: Incubate the plates for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.

Quantitative Real-Time PCR (qRT-PCR) Analysis

This protocol is designed to validate the effect of Remodelin on the mRNA expression of target genes.[6]

Objective: To quantify the changes in mRNA levels of specific genes following Remodelin treatment.

Methodology:

-

Cell Treatment: Treat MNNG/HOS cells with a specific concentration of Remodelin (e.g., 100 μM) for 24 hours.

-

Total RNA Isolation: Isolate total RNA from both treated and control cells using a suitable reagent like TRIzol.

-

RNA Purification: Purify Poly(A)+ mRNA from the total RNA using a kit such as the Dynabeads mRNA Purification Kit.

-

Reverse Transcription: Synthesize cDNA from the purified mRNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes (e.g., ESR2, IGF1, MAPK1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Applications in Research and Drug Development

This compound serves as a valuable pharmacological tool for investigating the biological roles of NAT10 and the significance of ac4C RNA modification. Its diverse biological activities make it a compound of interest for several therapeutic areas:

-

Oncology: Remodelin has demonstrated anti-proliferative and anti-metastatic effects in various cancer models, including osteosarcoma, non-small cell lung cancer, and renal clear cell carcinoma.[6][7][8] Its ability to modulate key cancer-related pathways such as MAPK and EMT highlights its potential as a lead compound for novel anti-cancer therapies.[6][7]

-

Laminopathies and Aging: Remodelin has been shown to rescue nuclear morphology defects in cells from patients with Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease.[4][5] By inhibiting NAT10, Remodelin mediates the reorganization of microtubules, leading to improved nuclear shape and fitness.[5] This suggests its potential for alleviating dystrophic and premature-aging diseases.[4]

-

Metabolic Diseases: Studies have indicated that Remodelin can alter mitochondrial fatty acid metabolism and lipid accumulation in cancer cells, suggesting a potential role for NAT10 in metabolic regulation.[9]

Conclusion

This compound is a well-characterized inhibitor of NAT10 with significant potential for both basic research and therapeutic development. Its defined chemical properties, established mechanism of action, and demonstrated effects on multiple signaling pathways provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted roles of Remodelin and NAT10 in health and disease. As our understanding of RNA modifications and their implications in pathology continues to grow, tools like Remodelin will be instrumental in dissecting these complex processes and identifying new therapeutic targets.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Histone Acetyltransferase | RAAS | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAT10 inhibits ferroptosis and promotes the progression of renal clear cell carcinoma by regulating the NFE2L1-GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Remodelin, a N-acetyltransferase 10 (NAT10) inhibitor, alters mitochondrial lipid metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Remodelin Hydrobromide's Impact on Nuclear Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a significant compound in the study of nuclear architecture and its role in disease, particularly in laminopathies such as Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides an in-depth overview of the mechanism of action of Remodelin, focusing on its impact on the nuclear lamina, chromatin organization, and microtubule dynamics. It presents a compilation of quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document also addresses the ongoing discussion regarding the precise molecular target and mechanism of Remodelin, offering a comprehensive resource for researchers in the field.

Introduction

The architecture of the cell nucleus is intrinsically linked to its function. The nuclear envelope, supported by the nuclear lamina, not only provides structural integrity but also plays a crucial role in chromatin organization, gene regulation, and DNA replication and repair. Disruptions in nuclear architecture are associated with a range of diseases, collectively known as laminopathies, which are often caused by mutations in the genes encoding nuclear lamins. Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease, is characterized by severe nuclear morphological abnormalities.

This compound has been identified as a compound capable of correcting these nuclear defects.[1][2] Initially characterized as a selective inhibitor of NAT10, Remodelin's primary mechanism of action is believed to involve the reorganization of the microtubule network, which in turn alleviates mechanical stress on the nucleus, leading to an improvement in nuclear shape and function.[1] This guide delves into the core aspects of Remodelin's effects on the nuclear landscape.

Mechanism of Action

This compound's impact on nuclear architecture is primarily attributed to its inhibition of N-acetyltransferase 10 (NAT10).[1] NAT10 is an enzyme responsible for the acetylation of various substrates, including microtubules. The prevailing model suggests the following cascade of events:

-

Inhibition of NAT10: this compound enters the cell and selectively inhibits the enzymatic activity of NAT10.

-

Microtubule Reorganization: The inhibition of NAT10 leads to alterations in the acetylation status of microtubules, resulting in a reorganization of the microtubule network. This is thought to reduce the forces exerted by the cytoskeleton on the nucleus.

-

Correction of Nuclear Shape: By alleviating the external mechanical stress, the nucleus is able to adopt a more regular, spherical shape. This is particularly beneficial in cells with a compromised nuclear lamina, such as those found in HGPS.[1]

-

Improved Nuclear Function: The restoration of normal nuclear architecture is associated with improved chromatin organization, reduced DNA damage, and enhanced overall cellular fitness.[1][3]

It is important to note that there is an ongoing scientific discussion regarding the direct molecular interactions of Remodelin. Some studies have suggested that Remodelin may act as a "cryptic assay interference chemotype" and that its effects might not be solely due to the direct inhibition of NAT10's acetyltransferase activity on all its substrates.[4] These studies propose that Remodelin could have off-target effects or that its mechanism is more complex than initially understood. This controversy highlights the need for further research to fully elucidate the molecular pharmacology of Remodelin.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Quantitative Data on Nuclear Architecture

The effects of this compound on nuclear morphology and associated cellular markers have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Remodelin on Nuclear Shape in Hutchinson-Gilford Progeria Syndrome (HGPS) Fibroblasts

| Treatment | Concentration (µM) | Duration | % Misshapen Nuclei (Mean ± SEM) | Fold Change vs. Untreated | Reference |

| Untreated | - | 7 days | 65 ± 5 | 1.0 | [2] |

| Remodelin | 10 | 7 days | 30 ± 4 | 0.46 | [2] |

Table 2: Effect of Remodelin on DNA Damage in HGPS Fibroblasts

| Treatment | Concentration (µM) | Duration | % γH2AX Positive Cells (Mean ± SEM) | Fold Change vs. Untreated | Reference |

| Untreated | - | 8 days | 42 ± 3 | 1.0 | [2] |

| Remodelin | 10 | 8 days | 25 ± 2 | 0.60 | [2] |

Note: γH2AX is a marker for DNA double-strand breaks.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the impact of this compound on nuclear architecture: immunofluorescence microscopy for nuclear lamins and microtubules.

Immunofluorescence Staining of Lamin A/C and α-Tubulin

Objective: To visualize the nuclear lamina and microtubule network in cells treated with this compound to assess changes in nuclear morphology and cytoskeletal organization.

Materials:

-

Human fibroblast cell lines (e.g., HGPS patient-derived fibroblasts, control fibroblasts)

-

Glass coverslips

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies:

-

Mouse anti-Lamin A/C antibody

-

Rabbit anti-α-Tubulin antibody

-

-

Secondary antibodies:

-

Goat anti-mouse IgG, Alexa Fluor 488 conjugate

-

Goat anti-rabbit IgG, Alexa Fluor 568 conjugate

-

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed human fibroblasts onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 7 days).

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-Lamin A/C and anti-α-Tubulin) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a confocal or high-resolution fluorescence microscope.

-

Capture images of the Lamin A/C (green), α-Tubulin (red), and DAPI (blue) channels.

-

Analyze the images to quantify nuclear morphology (e.g., circularity, area, presence of blebs) and assess the organization of the microtubule network.

-

Experimental Workflow Diagram

Caption: General workflow for immunofluorescence analysis.

Logical Relationships and Considerations

The study of this compound's effect on nuclear architecture involves a logical progression from the disease context to the molecular mechanism and the resulting phenotypic correction.

Caption: Logical flow of Remodelin's impact on nuclear architecture.

Conclusion and Future Directions

This compound has proven to be a valuable tool for investigating the intricate relationship between the cytoskeleton, nuclear lamina, and chromatin organization. Its ability to ameliorate nuclear defects in models of laminopathies has opened new avenues for understanding and potentially treating these devastating diseases. The quantitative data clearly demonstrate its efficacy in improving nuclear shape and reducing DNA damage.

However, the controversy surrounding its precise mechanism of action underscores the importance of continued research. Future studies should focus on:

-

Target Deconvolution: Unambiguously identifying all cellular targets of Remodelin to differentiate between on-target and off-target effects.

-

Downstream Effectors: Elucidating the detailed molecular pathway that connects NAT10 inhibition to microtubule reorganization.

-

In Vivo Studies: Further evaluating the therapeutic potential and long-term effects of Remodelin in animal models of laminopathies and other related diseases.

This technical guide provides a solid foundation for researchers working with this compound. By understanding its known effects, the underlying proposed mechanisms, and the current areas of debate, the scientific community can more effectively leverage this compound to unravel the complexities of nuclear architecture in health and disease.

References

Remodelin Hydrobromide: An In-depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Remodelin hydrobromide has emerged as a molecule of interest in preclinical research, primarily investigated for its potential as an inhibitor of N-acetyltransferase 10 (NAT10). Early-stage studies have explored its therapeutic utility in oncology and in rare genetic disorders such as Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its proposed mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in these seminal studies. Notably, this guide also addresses the ongoing scientific discussion regarding Remodelin's precise molecular interactions and its specificity as a NAT10 inhibitor, a crucial consideration for its future development. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the current state of knowledge surrounding this compound.

Mechanism of Action and the NAT10 Controversy

This compound is widely cited as a potent, orally active, and selective inhibitor of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C) and the acetylation of microtubules.[1][2] NAT10 is implicated in various cellular processes, including ribosome biogenesis, mRNA stability, and translation.[3][4] Its overexpression is associated with the progression of several cancers, making it a compelling therapeutic target.[3][5]

The proposed mechanism of action for Remodelin involves the inhibition of NAT10's acetyltransferase activity, leading to a cascade of downstream effects. In cancer models, this inhibition has been shown to suppress cell proliferation, slow DNA replication, and reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][5] In HGPS, a premature aging syndrome, Remodelin has been reported to improve nuclear morphology and rescue cellular defects by reorganizing microtubules.[6][7]

However, the specificity of Remodelin as a direct NAT10 inhibitor has been a subject of debate within the scientific community. Some studies suggest that Remodelin may function as a cryptic assay interference chemotype, exhibiting reactivity with multiple protein targets.[8][9] Biophysical analyses have failed to find direct evidence of Remodelin binding to the NAT10 acetyltransferase active site, and some cellular studies have shown that Remodelin treatment does not affect N4-acetylcytidine (ac4C) levels, a direct downstream marker of NAT10 activity.[8] This suggests that some of the observed biological effects of Remodelin may be independent of direct NAT10 enzymatic inhibition. This technical guide presents the data from studies that both support and question the direct NAT10 inhibitory activity of Remodelin to provide a balanced perspective.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical research on this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Target | Parameter | Value | Reference(s) |

| Enzyme Inhibition | Human recombinant MAOB | IC50 | 0.22387 µM | [6] |

| Cell Proliferation | HNSCC (SCC-9) | IC50 | 7.166 ± 1.104 μM | [4] |

| Cell Proliferation | HNSCC (SCC-15) | IC50 | 14.38 ± 1.21 μM | [4] |

| Cell Proliferation | Osteosarcoma (OS) cells | Effective Concentration | > 20 µM | [3] |

| Cell Proliferation | Prostate cancer cells (AR-positive and AR-negative) | Effective Concentration | 10-40 µM | [1] |

| Cell Proliferation | Breast cancer cell lines | Effective Concentration | 0.625, 1.25, 2.5, 5, 10 µM | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Animal Model | Dosing | Pharmacokinetic Parameter | Value | Efficacy Outcome | Reference(s) |

| Mice | 5 mg/kg, p.o. | T1/2 | 1.81 hours | - | [1] |

| Mice | 5 mg/kg, p.o. | Oral Bioavailability (F%) | 43.5% | - | [1] |

| Nude mice xenograft (AR-negative prostate cancer) | 2 or 20 mg/kg, i.p. | - | - | Significant reduction in tumor growth | [1] |

| LmnaG609G/G609G HGPS mouse model | 100 mg/kg, p.o. | - | - | Enhanced healthspan, ameliorated age-dependent weight loss and cardiac pathology | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

Cell Viability and Proliferation Assays (CCK-8 and MTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol (based on CCK-8 assay for Osteosarcoma cells): [3]

-

Cell Seeding: Seed osteosarcoma (OS) cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with graded concentrations of this compound (e.g., 1, 10, 20, 40, 60, 80, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group.

Generic MTT Assay Protocol: [10]

-

Cell Preparation: Plate cells in a 96-well plate and incubate for the desired period of exposure to the test compound (e.g., this compound).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubation: Incubate for 1 to 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm.

Western Blotting

Objective: To determine the effect of this compound on the protein expression levels of target proteins such as NAT10 and EMT markers (E-cadherin, N-cadherin, Vimentin).

Protocol (based on analysis of EMT markers in breast cancer cells): [5]

-

Cell Lysis: Treat breast cancer cells with this compound at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAT10, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

This compound has been shown to modulate key signaling pathways involved in cancer progression, notably the MAPK and EMT pathways.

MAPK Signaling Pathway

In osteosarcoma, Remodelin has been found to reduce the mRNA expression of key components of the MAPK signaling pathway, including IGF1 and MAPK1 (also known as ERK2).[3] This suggests that Remodelin may exert its anti-cancer effects by downregulating this pro-proliferative pathway.

Caption: Proposed mechanism of Remodelin's effect on the MAPK pathway.

Epithelial-Mesenchymal Transition (EMT) Pathway

Remodelin has been demonstrated to reverse the EMT process in breast and non-small cell lung cancer cells.[5][11] It achieves this by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal markers N-cadherin and Vimentin.[5][11] This action is believed to be mediated through the inhibition of NAT10.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Histone Acetyltransferase | RAAS | TargetMol [targetmol.com]

- 3. Revealing the pharmacological effects of Remodelin against osteosarcoma based on network pharmacology, acRIP-seq and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of N-acetyltransferase 10 using remodelin attenuates doxorubicin resistance by reversing the epithelial-mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Remodelin Is a Cryptic Assay Interference Chemotype That Does Not Inhibit NAT10-Dependent Cytidine Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Remodelin Hydrobromide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction